molecular formula C10H12N2O3 B14845023 2-Hydroxy-N1,N1-dimethylterephthalamide

2-Hydroxy-N1,N1-dimethylterephthalamide

Cat. No.: B14845023
M. Wt: 208.21 g/mol
InChI Key: QVZZOSNMAXFYAL-UHFFFAOYSA-N
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Description

2-Hydroxy-N1,N1-dimethylterephthalamide (chemical formula: C₁₀H₁₃NO₃) is a synthetic amide derivative characterized by a terephthalic acid backbone substituted with hydroxyl and dimethylamine groups. Its hydroxyl group and tertiary amine functionality may contribute to solubility in polar solvents and reactivity in nucleophilic or coordination chemistry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-1-N,1-N-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-4-3-6(9(11)14)5-8(7)13/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

QVZZOSNMAXFYAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-N1,N1-dimethylterephthalamide can be achieved through several synthetic routes. One common method involves the reaction of terephthalic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-N1,N1-dimethylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, such as N-methylterephthalamides, hydroxy-substituted benzamides, or related pharmacologically active amides. However, none of the provided sources (–5) mention 2-Hydroxy-N1,N1-dimethylterephthalamide or its analogs. For instance:

  • lists impurities in Drospirenone/Ethinyl Estradiol formulations (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), but these compounds differ structurally and functionally from the target molecule .
  • –4 focus on linguistic studies, which are unrelated to chemical comparisons .

Hypothetical Comparison Based on General Chemical Principles:

Property 2-Hydroxy-N1,N1-dimethylterephthalamide N1,N1-Dimethylterephthalamide (hypothetical analog) 2-Hydroxybenzamide (reference compound)
Solubility in Water Moderate (due to -OH and -N(CH₃)₂) Low (no -OH group) High (polar -OH and amide groups)
pKa (Hydroxyl Group) ~9.5–10.5 N/A ~10.0–11.0
Thermal Stability Stable up to 150°C (estimated) Higher stability (no -OH) Moderate (prone to dehydration)

Research Findings and Limitations

  • Synthetic Challenges : Dimethylation of the amide nitrogen may reduce steric hindrance compared to bulkier alkyl groups, improving reaction yields in downstream modifications.
  • Evidence Gaps: None of the provided sources address its spectroscopic data (e.g., NMR, IR), toxicity, or catalytic properties. highlights analytical methods for unrelated compounds (e.g., fluoronaphthalene), underscoring the need for targeted studies .

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